4,7-Dichloroquinolin-8-ol chemical structure and physical properties
4,7-Dichloroquinolin-8-ol chemical structure and physical properties
Title: 4,7-Dichloroquinolin-8-ol: A Comprehensive Technical Guide on Structure, Properties, and Synthesis
1. Executive Summary & Structural Overview 4,7-Dichloroquinolin-8-ol (CAS No. 17999-81-4) is a highly specialized, halogenated derivative of 8-hydroxyquinoline[1]. Characterized by a bicyclic quinoline core with a hydroxyl group at the C8 position and chlorine substitutions at the C4 and C7 positions, this compound is of significant interest in medicinal chemistry, agrochemicals, and materials science.
The structural arrangement creates a potent bidentate chelating agent capable of coordinating with essential transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺). The strategic placement of the electron-withdrawing chlorine atoms fundamentally alters the electronic landscape of the molecule. This modification enhances its lipophilicity and modulates the pKa of the hydroxyl group, optimizing the molecule for physiological activity and cellular penetration.
2. Physical and Chemical Properties The physical properties of 4,7-dichloroquinolin-8-ol dictate its behavior in synthetic workflows and biological assays. The dual chlorine substitution increases the molecular weight and significantly enhances the compound's partition coefficient (LogP), which is a critical parameter for crossing lipid bilayers in target pathogens.
Table 1: Quantitative Physical and Chemical Data
| Property | Value / Description | Causality / Significance |
| CAS Number | 17999-81-4[1] | Unique chemical identifier for database retrieval and inventory. |
| Molecular Formula | C₉H₅Cl₂NO | Defines the exact atomic composition and halogenation state. |
| Molecular Weight | 214.05 g/mol | Optimal size for small-molecule drug design (adheres to Lipinski's Rule of 5). |
| Appearance | Off-white to pale yellow solid | Coloration is typical for halogenated quinolinols due to extended π-conjugation. |
| Solubility | Soluble in organic solvents (DMSO, DMF, EtOAc); Poor in H₂O | High lipophilicity is driven by the hydrophobic quinoline core and non-polar chlorine atoms. |
| Chelation Sites | N1 (Nitrogen) and C8-OH | Forms highly stable, bidentate coordination complexes with transition metals. |
3. Synthetic Methodology: The Diazonium Hydrolysis Route The synthesis of 4,7-dichloroquinolin-8-ol is effectively achieved via the controlled decomposition of a diazonium salt derived from 8-amino-4,7-dichloroquinoline. In related quinoline chemistry, the formation of the corresponding phenol (4,7-dichloro-8-hydroxyquinoline) is a well-documented pathway when the diazonium intermediate undergoes hydrolysis[2].
Experimental Protocol: Step-by-Step Synthesis This protocol is designed as a self-validating system; the evolution of nitrogen gas serves as a real-time visual indicator of successful hydrolysis, while TLC monitoring confirms the consumption of the polar intermediate.
-
Preparation of the Diazonium Salt:
-
Action: Suspend 1.0 equivalent of 8-amino-4,7-dichloroquinoline in a 3M aqueous hydrochloric acid (HCl) solution. Cool the reaction vessel strictly to 0–5 °C using an ice-salt bath.
-
Causality: The acidic environment protonates the amine, preparing it for electrophilic attack. The strict temperature control (0–5 °C) is critical to prevent the premature thermal decomposition of the highly unstable diazonium intermediate into unwanted byproducts[2].
-
-
Diazotization:
-
Action: Slowly add 1.1 equivalents of a pre-cooled aqueous sodium nitrite (NaNO₂) solution dropwise. Stir for 30 minutes.
-
Causality: NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which generates the reactive nitrosonium ion (NO⁺). This electrophile attacks the primary amine to form the diazonium salt (Ar-N₂⁺Cl⁻).
-
-
Hydrolysis (Phenol Formation):
-
Action: Transfer the cold diazonium solution dropwise into a separate flask containing a boiling solution of 10% sulfuric acid (H₂SO₄).
-
Causality: The rapid introduction of the diazonium salt to a high-temperature aqueous environment forces an Sₙ1-like decomposition. The excellent leaving group (N₂ gas) is expelled, leaving a highly reactive aryl cation that is immediately trapped by water to form the target C8-hydroxyl group.
-
-
Workup and Purification:
-
Action: Cool the mixture to room temperature and carefully neutralize with saturated sodium bicarbonate (NaHCO₃). Extract with ethyl acetate (3 x 50 mL)[2]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: Neutralization ensures the newly formed phenol remains in its protonated, organic-soluble state for efficient extraction.
-
Action: Purify the crude product via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the pure 4,7-dichloroquinolin-8-ol[2].
-
Caption: Synthetic workflow for 4,7-dichloroquinolin-8-ol via diazonium salt hydrolysis.
4. Mechanism of Action: Metal Chelation and Biological Activity Halogenated 8-hydroxyquinolines are renowned for their robust biological activities, primarily driven by their metal-chelating properties[3]. The mechanism of action for 4,7-dichloroquinolin-8-ol is deeply tied to its structural electronics.
-
Electronic Effects: The chlorine atoms at C4 and C7 exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the C8-OH bond, lowering its pKa compared to an unsubstituted 8-hydroxyquinoline. Consequently, a higher fraction of the molecule exists in the reactive phenoxide state at physiological pH, facilitating rapid metal coordination.
-
Pathogenic Disruption: Once the highly lipophilic 4,7-dichloroquinolin-8-ol crosses the cell membrane of a pathogen, it chelates intracellular transition metals. This deprives essential metalloenzymes of their necessary cofactors and can catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, ultimately leading to pathogen cell death.
Caption: Mechanism of action detailing metal chelation, membrane permeation, and cellular disruption.
5. Analytical Characterization To ensure the trustworthiness and purity of the synthesized 4,7-dichloroquinolin-8-ol, rigorous analytical characterization is required:
-
¹H NMR Spectroscopy: The aromatic region will display characteristic splitting patterns for the quinoline core. The absence of primary amine protons and the appearance of a highly deshielded hydroxyl proton (often broad, ~9-10 ppm depending on solvent and hydrogen bonding) confirm successful hydrolysis.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak at m/z 213.9 [M-H]⁻ in negative ion mode. The presence of two chlorine atoms will yield a distinct isotopic distribution pattern (M : M+2 : M+4 in a 9:6:1 ratio), definitively confirming the di-chlorinated structure.
-
Bansal, S., et al. "8-Hydroxy quinoline catalysed regioselective synthesis of 1,4-disubstituted- 1,2,3-triazoles: Realizing Cu-free click chemistry." RSC Advances, Royal Society of Chemistry. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles." Available at: [Link]
